molecular formula C9H12N2O4S B14375917 3-[(Dimethylsulfamoyl)amino]benzoic acid CAS No. 90234-40-5

3-[(Dimethylsulfamoyl)amino]benzoic acid

Cat. No.: B14375917
CAS No.: 90234-40-5
M. Wt: 244.27 g/mol
InChI Key: LNONIRVWLIKTRP-UHFFFAOYSA-N
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Description

3-[(Dimethylsulfamoyl)amino]benzoic acid is an organic compound that features a benzoic acid core substituted with a dimethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylsulfamoyl)amino]benzoic acid typically involves the reaction of 3-amino benzoic acid with dimethylsulfamoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the benzoic acid attacks the sulfonyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylsulfamoyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed under acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

3-[(Dimethylsulfamoyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Dimethylsulfamoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form hydrogen bonds or electrostatic interactions with amino acid residues in proteins, modulating their activity and function. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)benzoic acid: Similar structure but with a dimethylamino group instead of a dimethylsulfamoyl group.

    3-(Methylsulfamoyl)benzoic acid: Contains a methylsulfamoyl group instead of a dimethylsulfamoyl group.

Uniqueness

3-[(Dimethylsulfamoyl)amino]benzoic acid is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

90234-40-5

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

3-(dimethylsulfamoylamino)benzoic acid

InChI

InChI=1S/C9H12N2O4S/c1-11(2)16(14,15)10-8-5-3-4-7(6-8)9(12)13/h3-6,10H,1-2H3,(H,12,13)

InChI Key

LNONIRVWLIKTRP-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC=CC(=C1)C(=O)O

Origin of Product

United States

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